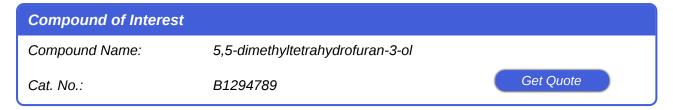




Spectroscopic Profile of 5,5dimethyltetrahydrofuran-3-ol: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the compound **5,5-dimethyltetrahydrofuran-3-ol**. The information is curated to support research and development activities, offering readily accessible data and generalized experimental protocols.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **5,5-dimethyltetrahydrofuran-3-ol**, facilitating easy reference and comparison.

¹H NMR Spectroscopic Data



Chemical Shift (δ) ppm	Multiplicity
1.16	Singlet
1.25	Singlet
1.76	Doublet of Doublets
2.00	Doublet of Doublets
3.63	Doublet of Doublets
3.82	Doublet of Doublets
4.31	Multiplet

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm
25.5
29.8
46.5
67.8
71.0
81.6

Mass Spectrometry Data



m/z	Intensity
29	139
31	109
39	112
41	295
42	101
43	999
45	119
55	170
56	114
57	107
58	821
59	107
70	540
71	112
73	168
82	101
87	101
115	416

Experimental Protocols

While specific experimental protocols for the acquisition of the above data for **5,5-dimethyltetrahydrofuran-3-ol** are not publicly available, the following generalized methodologies are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy



A sample of the compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

The infrared spectrum would be obtained using an FTIR spectrometer. For a liquid sample like **5,5-dimethyltetrahydrofuran-3-ol**, a thin film of the neat liquid is typically placed between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis would involve injecting a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or hexane) into a gas chromatograph. The GC separates the compound from any impurities, and the eluent is then introduced into the mass spectrometer. In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Synthesis and Potential Applications

The tetrahydrofuran (THF) ring is a significant structural motif present in numerous biologically active natural products.[1] Consequently, the synthesis of substituted tetrahydrofurans is a major focus in organic synthesis.[1] These derivatives serve as crucial components of complex natural products and as adaptable building blocks for creating new molecules with potential pharmaceutical applications.[1]

A general synthetic approach to tetrahydrofuran derivatives involves the catalytic hydrogenation of substituted furans. For instance, 2,5-dimethylfuran can be hydrogenated to yield the corresponding saturated tetrahydrofuran derivative.[1] Another powerful strategy for constructing the tetrahydrofuran ring is through the intramolecular cyclization of functionalized alcohols.[1]





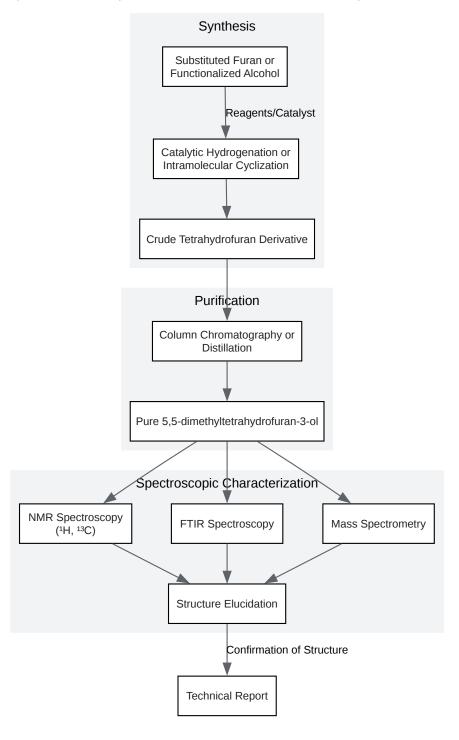


The hydroxyl group in **5,5-dimethyltetrahydrofuran-3-ol** can be a key functional handle for further chemical modifications, enabling the introduction of new functional groups and the synthesis of a diverse array of derivatives.[1]

Below is a conceptual workflow for the synthesis and characterization of a tetrahydrofuran derivative.



Conceptual Workflow: Synthesis and Characterization of a Tetrahydrofuran Derivative



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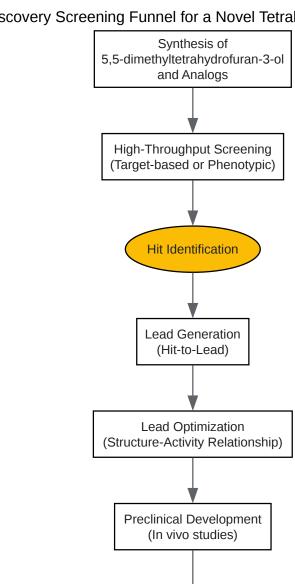




Caption: A generalized workflow for the synthesis and spectroscopic characterization of a tetrahydrofuran derivative.

Given the prevalence of the tetrahydrofuran moiety in bioactive molecules, a logical progression in drug discovery research involving a novel derivative like **5,5-dimethyltetrahydrofuran-3-ol** would follow a structured screening process.





Drug Discovery Screening Funnel for a Novel Tetrahydrofuran Derivative

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Clinical Trials

Caption: A conceptual drug discovery workflow for a novel tetrahydrofuran compound.



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References

- 1. 5,5-dimethyltetrahydrofuran-3-ol | 29848-46-2 | Benchchem [benchchem.com]
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